Cas no 2137662-42-9 (2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride)

2-Fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride is a specialized organofluorine compound featuring a sulfonyl fluoride moiety, a hydroxymethyl group, and a trimethylsilyl-protected alkyne. Its structural complexity makes it valuable in selective chemical transformations, particularly in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions. The sulfonyl fluoride group enables efficient covalent binding with nucleophiles, while the alkyne functionality allows for further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxymethyl group provides additional reactivity for conjugation or modification. This compound is useful in medicinal chemistry and materials science for constructing biologically active molecules or functional polymers with precise control over molecular architecture.
2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride structure
2137662-42-9 structure
商品名:2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride
CAS番号:2137662-42-9
MF:C12H14F2O3SSi
メガワット:304.385070323944
CID:6454560
PubChem ID:165477326

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride
    • 2137662-42-9
    • 2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
    • EN300-1165498
    • インチ: 1S/C12H14F2O3SSi/c1-19(2,3)5-4-9-6-10(8-15)12(13)11(7-9)18(14,16)17/h6-7,15H,8H2,1-3H3
    • InChIKey: YJBCNPGQXZNYQF-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(=C(CO)C=C(C#C[Si](C)(C)C)C=1)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 304.04009834g/mol
  • どういたいしつりょう: 304.04009834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1165498-1.0g
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
1g
$0.0 2023-06-08
Enamine
EN300-1165498-100mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
100mg
$1144.0 2023-10-03
Enamine
EN300-1165498-250mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
250mg
$1196.0 2023-10-03
Enamine
EN300-1165498-500mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
500mg
$1247.0 2023-10-03
Enamine
EN300-1165498-1000mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
1000mg
$1299.0 2023-10-03
Enamine
EN300-1165498-10000mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
10000mg
$5590.0 2023-10-03
Enamine
EN300-1165498-2500mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
2500mg
$2548.0 2023-10-03
Enamine
EN300-1165498-50mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
50mg
$1091.0 2023-10-03
Enamine
EN300-1165498-5000mg
2-fluoro-3-(hydroxymethyl)-5-[2-(trimethylsilyl)ethynyl]benzene-1-sulfonyl fluoride
2137662-42-9
5000mg
$3770.0 2023-10-03

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride 関連文献

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride (CAS No. 2137662-42-9)

2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride, identified by the CAS number 2137662-42-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural features and potential applications. This compound belongs to a class of benzenesulfonyl fluorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules.

The molecular structure of this compound incorporates several distinctive functional groups, including a fluoro substituent, a hydroxymethyl group, and an ethynyl moiety that is further modified with a trimethylsilyl (TMS) group. These features make it a versatile building block for the construction of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the sulfonyl fluoride group enhances its reactivity, allowing for facile introduction into various synthetic pathways.

In recent years, there has been growing interest in the use of benzenesulfonyl fluorides as sulfonamides precursors due to their high reactivity and compatibility with a wide range of nucleophilic substitution reactions. The fluoro atom in this compound not only contributes to its electronic properties but also influences its metabolic stability and pharmacokinetic behavior, making it an attractive candidate for drug discovery programs. Additionally, the hydroxymethyl group provides a site for further functionalization, enabling the synthesis of glycosidic linkages or other carbohydrate-based structures that are prevalent in many natural products and drug candidates.

The trimethylsilyl (TMS) ethynyl group is particularly noteworthy as it serves multiple purposes in synthetic chemistry. On one hand, it protects the triple bond from unwanted reactions, such as polymerization or oxidation, which can often complicate synthetic processes. On the other hand, the TMS group can be readily removed under mild conditions using nucleophiles or reducing agents, allowing for precise control over the synthetic sequence. This dual functionality makes it an invaluable tool in multi-step organic synthesis.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The combination of these functional groups suggests that it could serve as a precursor for small-molecule inhibitors targeting various biological pathways. For instance, sulfonyl fluorides have been extensively used in the development of antiviral and anticancer agents due to their ability to modulate enzyme activity and protein-protein interactions. The fluoro substituent, in particular, has been shown to enhance binding affinity and metabolic stability in drug molecules.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into drug candidates can lead to significant improvements in their pharmacological properties, including increased potency, selectivity, and bioavailability. The fluoro atom in 2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride may play a crucial role in optimizing these parameters for future drug candidates derived from this scaffold.

The hydroxymethyl group also opens up possibilities for further derivatization into more complex structures. For example, it can be oxidized to form a carboxylic acid or reduced to an alcohol, depending on the synthetic needs. This flexibility allows chemists to tailor the molecule for specific applications, whether it be for creating novel ligands for enzyme inhibition or developing probes for biochemical assays.

Another area where this compound shows promise is in materials science. The presence of an ethynyl group makes it amenable to cross-coupling reactions such as Sonogashira coupling, which is widely used in polymer chemistry and organic electronics. By incorporating this compound into larger molecular frameworks, researchers may develop new materials with unique electronic or optical properties.

The trimethylsilyl ethynyl group also facilitates photoredox reactions, which are increasingly being used in synthetic organic chemistry for their ability to construct complex molecules under mild conditions. These reactions often rely on visible light as an energy source and can be coupled with other transformations to achieve high atom economy and yield.

In conclusion,2-fluoro-3-(hydroxymethyl)-5-2-(trimethylsilyl)ethynylbenzene-1-sulfonyl fluoride (CAS No. 2137662-42-9) represents a highly versatile intermediate with broad applications across pharmaceutical chemistry and materials science. Its unique structural features—combining a fluoro, hydroxymethyl, and TMS-protected ethynyl group—make it an invaluable tool for constructing complex molecules with tailored biological activities or material properties. As research continues to uncover new synthetic strategies and applications for this class of compounds,the potential uses of this specific molecule are likely to expand even further.

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